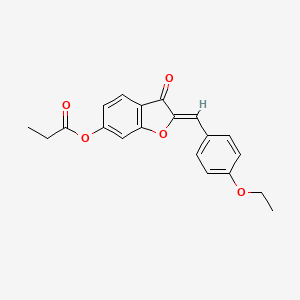

N-(4-oxo-2-thioxothiazolidin-3-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

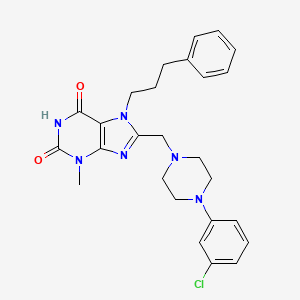

“N-(4-oxo-2-thioxothiazolidin-3-yl)furan-2-carboxamide” is a compound that exhibits a wide range of pharmacological activities . The only derivative of this compound used in clinical practice is the aldose reductase inhibitor epalrestat .

Synthesis Analysis

The synthesis of related compounds involves the coupling of different amines containing aliphatic, substituted aromatic, and heterocyclic moieties, such as oxadiazol, pyrazole, isoxazole, and piperazine with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid .Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis involves molecular docking simulations. For example, in the case of a related compound, the binding site of the aldose reductase enzyme identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding .Chemical Reactions Analysis

The compounds studied were found to be potent inhibitors of ALR2 with submicromolar IC50 values . A specific derivative was identified as the most efficacious inhibitor, over five times more potent than epalrestat, with mixed-type inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques such as 1H NMR, LCMS, FTIR, and elemental analysis .Scientific Research Applications

Anticancer and Antiangiogenic Effects

A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, which demonstrated significant anticancer and antiangiogenic effects in mouse Ehrlich Ascites Tumor models. These compounds reduced tumor volume and cell number, increasing the life span of EAT-bearing mice (Chandrappa et al., 2010).

Cytotoxicity and Induction of Apoptosis in Leukemia Cells

In another study, Chandrappa et al. (2009) evaluated the cytotoxicity of thiazolidinone derivatives against human leukemia cells. The study found that these compounds exhibited antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner (Chandrappa et al., 2009).

Antimicrobial Activity

A study by Incerti et al. (2017) synthesized novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides and tested their antimicrobial activity. The study found that these compounds exhibited potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).

Antifungal and Antibacterial Activity

Kučerová-Chlupáčová et al. (2020) conducted a study on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, showing that they exhibit antifungal and antibacterial activity, particularly against Gram-negative bacteria and fungal pathogens. The study highlighted their potential as antimicrobial agents (Kučerová-Chlupáčová et al., 2020).

Antiproliferative Activity Against Cancer Cell Lines

A study by Hekal et al. (2021) synthesized N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives and evaluated their antiproliferative activities against various human epithelial cancer cell lines. The study found that these compounds were potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their potential in cancer therapy (Hekal et al., 2021).

Mechanism of Action

Target of Action

Derivatives of rhodanine, a similar compound, have been known to target aldose reductase, an enzyme implicated in diabetic complications .

Mode of Action

It’s worth noting that similar compounds, such as rhodanine derivatives, have been shown to inhibit aldose reductase .

Biochemical Pathways

Given the known targets of similar compounds, it’s likely that it affects pathways related to aldose reductase and glucose metabolism .

Result of Action

Similar compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

properties

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S2/c11-6-4-15-8(14)10(6)9-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZQPRHCOZFTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)

![8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2468771.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide](/img/structure/B2468781.png)

![Methyl 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2468783.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(cyclopentylamino)formamide](/img/structure/B2468788.png)